![molecular formula C11H15N3O2S B2527669 N-butyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-17-6](/img/structure/B2527669.png)
N-butyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-butyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives involves multi-step chemical reactions. One such derivative, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, is synthesized through the reaction of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate . This process likely involves the formation of an intermediate that, upon further reaction, yields the desired thiazolopyrimidine structure. The synthesis route is crucial for the production of compounds with potential antimicrobial activity.
Molecular Structure Analysis
The molecular structure of thiazolopyrimidine derivatives is confirmed using various spectroscopic techniques. For instance, the structures of compounds related to this compound, such as 2-R 5-oxo 5-H 6-N,N-diethylcarboxamide 7-phenyl-(1,3,4)thiadiazolo-(3,2-a)pyrimidine, were elucidated using NMR, 13C, and IR spectroscopy . These techniques provide detailed information about the chemical environment of the atoms within the molecule, confirming the successful synthesis of the desired compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolopyrimidine derivatives are complex and require precise conditions. The reaction between intermediates and reagents like ethyl chloroacetate or N,N-diethylamin leads to the formation of the thiazolopyrimidine core. The antimicrobial activity of these compounds suggests that the chemical reactions not only produce the desired molecular framework but also introduce functional groups that are critical for biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The presence of various substituents on the thiazolopyrimidine ring can affect properties such as solubility, melting point, and reactivity. The antimicrobial activity observed in some of the synthesized compounds indicates that these properties are conducive to interacting with biological targets, which is essential for their potential therapeutic use . The spectroscopic data obtained from NMR, 13C, and IR spectroscopy not only confirm the structure but also provide insights into the electronic and steric factors that may influence these properties .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research has shown that derivatives of thiazolo[3,2-a]pyrimidine, including structures similar to N-butyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, are synthesized through reactions involving carboxylic acids, amines, or chloroacetate, leading to compounds with potential antimicrobial activities (Gein et al., 2015). These synthetic pathways provide a foundation for the development of new chemical entities with varied biological activities.
Biological Activities
Several studies have focused on the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives. For instance, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides have been synthesized and found to exhibit significant antimicrobial activity, showcasing the potential of these compounds in developing new antimicrobial agents (Gein et al., 2015).
Structural Studies and Modifications
Structural modifications and the study of supramolecular aggregation of thiazolo[3,2-a]pyrimidines have provided insights into their conformational features, which are crucial for understanding the interaction of these compounds with biological targets. This research indicates that altering the heterocycle or blocking potential reactive sites can be effective strategies to modulate the biological activity and stability of these compounds, thereby enhancing their scientific applications (Nagarajaiah & Begum, 2014).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have been shown to possess various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Propiedades
IUPAC Name |
N-butyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-2-3-4-12-9(15)8-7-13-11-14(10(8)16)5-6-17-11/h7H,2-6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGYTMMYJUUIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CN=C2N(C1=O)CCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

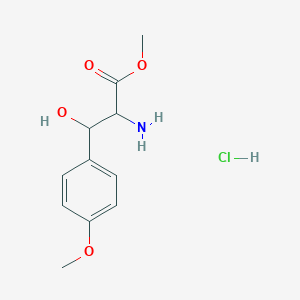
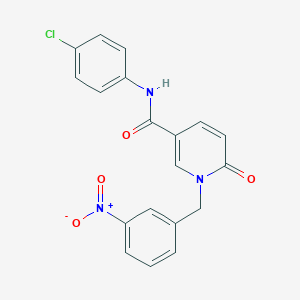


![6-Acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2527594.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2527595.png)
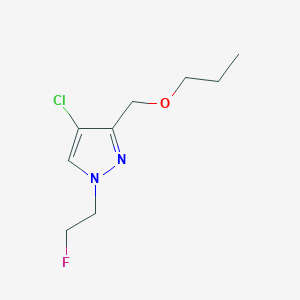
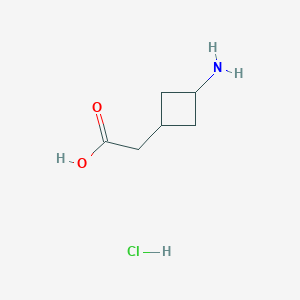
![3-(4-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527598.png)
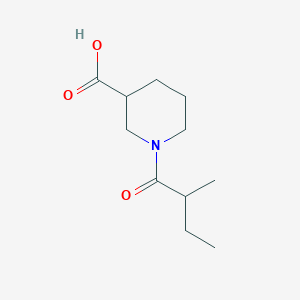
![N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B2527602.png)
![7-benzyl-3,9-dimethyl-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2527604.png)
![3-Fluorosulfonyloxy-5-[(5-methylfuran-2-carbonyl)amino]pyridine](/img/structure/B2527607.png)
![methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B2527609.png)